molecular formula C15H21FN4 B11737298 N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11737298
M. Wt: 276.35 g/mol
InChI Key: SJBFXLIVXUNTHO-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a fluoroethyl group, and a pyrazol-3-amine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions to form the pyrazole ring.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the dimethylamino group: The final step involves the reaction of the intermediate with 4-(dimethylamino)benzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluoroethyl group.

Scientific Research Applications

N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(dimethylamino)phenyl]methyl}-1-(2-chloroethyl)-4-methyl-1H-pyrazol-3-amine
  • N-{[4-(dimethylamino)phenyl]methyl}-1-(2-bromoethyl)-4-methyl-1H-pyrazol-3-amine
  • N-{[4-(dimethylamino)phenyl]methyl}-1-(2-iodoethyl)-4-methyl-1H-pyrazol-3-amine

Uniqueness

N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluoroethyl group can enhance the compound’s stability, bioavailability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21FN4

Molecular Weight

276.35 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C15H21FN4/c1-12-11-20(9-8-16)18-15(12)17-10-13-4-6-14(7-5-13)19(2)3/h4-7,11H,8-10H2,1-3H3,(H,17,18)

InChI Key

SJBFXLIVXUNTHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(C=C2)N(C)C)CCF

Origin of Product

United States

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